molecular formula C11H13N3 B1444237 5-ethyl-1-phenyl-1H-pyrazol-4-amine CAS No. 1521280-31-8

5-ethyl-1-phenyl-1H-pyrazol-4-amine

Cat. No. B1444237
CAS RN: 1521280-31-8
M. Wt: 187.24 g/mol
InChI Key: XCEDMRSFBJDDIG-UHFFFAOYSA-N
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Description

5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 1521280-31-8 . It has a molecular weight of 187.24 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The InChI code for 5-ethyl-1-phenyl-1H-pyrazol-4-amine is 1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

5-ethyl-1-phenyl-1H-pyrazol-4-amine: is a valuable compound in medicinal chemistry due to its structural similarity to pyrazole, which is a core structure in many pharmacologically active compounds . Pyrazole derivatives have been explored for their therapeutic potential and are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor effects . This compound can serve as a precursor in the synthesis of more complex molecules that may act as potential drug candidates.

Agriculture

In the agricultural sector, pyrazole derivatives, like 5-ethyl-1-phenyl-1H-pyrazol-4-amine , are utilized for their herbicidal properties . They can be incorporated into formulations that help control the growth of weeds and other unwanted vegetation, thereby improving crop yield and quality.

Material Science

The compound’s role in material science is linked to the synthesis of novel organic compounds that can be used in the development of new materials . These materials might possess unique properties such as enhanced durability or thermal stability, making them suitable for various industrial applications.

Chemical Synthesis

5-ethyl-1-phenyl-1H-pyrazol-4-amine: is a versatile intermediate in chemical synthesis. It can be used to create a variety of pyrazole derivatives through reactions with different reagents, leading to compounds with potential applications in pharmaceuticals and agrochemicals .

Pharmacology

In pharmacology, this compound’s derivatives are studied for their interactions with biological systems. They may be used to modulate enzyme activity, receptor binding, or to inhibit specific biochemical pathways involved in disease processes .

Biochemistry

In biochemistry, 5-ethyl-1-phenyl-1H-pyrazol-4-amine and its derivatives can be used to study enzyme-substrate interactions, as well as to understand the structure-activity relationships of biochemical compounds . This can lead to the discovery of new biochemical pathways and mechanisms.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-ethyl-1-phenylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDMRSFBJDDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-phenyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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